molecular formula C11H13NO3S2 B2482121 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-methylthiophen-2-yl)methanone CAS No. 2097862-88-7

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-methylthiophen-2-yl)methanone

Cat. No.: B2482121
CAS No.: 2097862-88-7
M. Wt: 271.35
InChI Key: MFZXUJKNBQSURC-UHFFFAOYSA-N
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Description

The compound (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-methylthiophen-2-yl)methanone features a bicyclo[2.2.1]heptane scaffold with a sulfonamide (2,2-dioxido-2-thia) and nitrogen (5-aza) moiety. The 3-methylthiophen-2-yl group is linked via a ketone bridge, conferring unique electronic and steric properties.

Properties

IUPAC Name

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(3-methylthiophen-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S2/c1-7-2-3-16-10(7)11(13)12-5-9-4-8(12)6-17(9,14)15/h2-3,8-9H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZXUJKNBQSURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CC3CC2CS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-methylthiophen-2-yl)methanone , with the CAS number 2097862-88-7, is a complex organic molecule characterized by its unique bicyclic structure that incorporates both sulfur and nitrogen atoms. This compound is of interest in medicinal chemistry due to its potential biological activities, which are predicted through various computational methods and structure-activity relationship (SAR) analyses.

Structural Characteristics

The molecular formula of the compound is C11H13NO3S2C_{11}H_{13}NO_3S_2 with a molecular weight of 271.4 g/mol. The structure features a bicyclic framework that enhances its chemical reactivity and potential interactions with biological targets.

PropertyValue
Common Name(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-methylthiophen-2-yl)methanone
CAS Number2097862-88-7
Molecular FormulaC11H13NO3S2C_{11}H_{13}NO_3S_2
Molecular Weight271.4 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activities. For instance, the bicyclic nature of (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan) derivatives has been associated with enhanced interactions with microbial targets, potentially leading to effective antimicrobial agents.

Anticancer Potential

The indole moiety present in the compound suggests potential anticancer properties. Studies have shown that various indole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cellular processes.
  • Receptor Modulation : Binding to receptors that regulate cell signaling pathways.
  • DNA Interaction : Intercalating into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several bicyclic compounds, including derivatives of (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan) against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating the compound's potential as a lead for antibiotic development.

Anticancer Activity Assessment

In vitro assays were conducted to assess the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Predictive Models and SAR Analysis

Predictive models based on SAR analysis indicate that modifications to the functional groups attached to the bicyclic core can enhance biological activity. Computational docking studies have suggested that specific substitutions can improve binding affinity to target proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone Structural Difference: Replaces the 3-methylthiophen-2-yl group with a 3-iodophenyl substituent. However, the phenyl ring lacks the sulfur atom present in thiophene, reducing π-π stacking efficiency with aromatic biological targets . Synthetic Relevance: Both compounds share the bicyclo[2.2.1]heptane sulfonamide core, suggesting analogous synthetic routes involving ketone coupling to bicyclic amines.

Bis-Heterocyclic Derivatives (e.g., Bis-Pyrimidines, Bis-Pyrazoles) Structural Difference: Derivatives like those in feature fused thieno[2,3-b]thiophene systems with acetyl and enaminone groups, leading to bis-heterocycles. Impact: The extended π-conjugation in bis-heterocycles improves UV absorption and redox properties, making them suitable for materials science. In contrast, the target compound’s compact bicyclic structure prioritizes metabolic stability and target selectivity .

Penicillin-Related Bicyclic Systems (e.g., 4-Thia-1-azabicyclo[3.2.0]heptane)

  • Structural Difference : The bicyclo[3.2.0]heptane system in penicillin derivatives () has a larger ring strain and β-lactam functionality.
  • Impact : The β-lactam ring confers antibiotic activity via inhibition of bacterial cell wall synthesis, whereas the sulfonamide in the target compound may act as a protease or kinase inhibitor .

Research Findings and Mechanistic Insights

  • Electronic Effects : The 3-methylthiophen-2-yl group in the target compound enhances electron-richness compared to phenyl or iodophenyl analogues, favoring interactions with electrophilic binding pockets .
  • Metabolic Stability : The sulfonamide group in bicyclo[2.2.1]heptane systems resists oxidative metabolism better than β-lactams, which are prone to enzymatic hydrolysis .
  • Thermal Stability : Bis-heterocycles () exhibit lower thermal stability (decomposition >200°C) compared to the rigid bicyclo[2.2.1]heptane core (>300°C) .

Q & A

Synthesis & Optimization

Basic Question: Q. What are the critical parameters for optimizing the synthesis of this bicyclic methanone derivative? Methodological Answer: Synthesis optimization requires precise control of:

  • Temperature : 60–100°C for cyclization (lower temps favor selectivity; higher temps accelerate reaction kinetics).
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates; ethers (THF) improve stereochemical control .
  • Catalysts : Lewis acids (e.g., ZnCl₂) facilitate bicyclo[2.2.1]heptane core formation via intramolecular cyclization .
  • Reaction Time : 12–24 hours for complete conversion, monitored via TLC or HPLC .

Advanced Question: Q. How can multi-step synthesis routes be designed to minimize side reactions in the formation of the thia-azabicyclo core? Methodological Answer:

  • Stepwise Functionalization : Introduce the 3-methylthiophene moiety after bicyclic core assembly to avoid steric hindrance during cyclization .
  • Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during sulfur oxidation steps .
  • High-Throughput Screening : Employ automated platforms to test >50 solvent/base combinations for Suzuki-Miyaura coupling (if applicable) .

Structural Characterization

Basic Question: Q. What analytical techniques are essential for confirming the compound’s structure and purity? Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., methanone carbonyl at δ ~200 ppm) and bicyclic ring systems .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₁₂H₁₄NO₃S₂ requires m/z 292.0421) .
  • IR Spectroscopy : Detect sulfone (SO₂) stretches at 1150–1300 cm⁻¹ and ketone C=O at ~1700 cm⁻¹ .

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in the bicyclo[2.2.1]heptane conformation? Methodological Answer:

  • Crystal Growth : Use slow evaporation in dichloromethane/hexane (1:3) to obtain single crystals.
  • Density Functional Theory (DFT) : Compare experimental bond angles with computational models (e.g., C-S-C angle ~104° vs. DFT-predicted 102°) .
  • Torsional Strain Analysis : Identify puckering in the bicyclic system using Mercury software .

Biological Activity & Mechanisms

Basic Question: Q. What preliminary assays can evaluate this compound’s interaction with neurological targets? Methodological Answer:

  • Radioligand Binding Assays : Screen for affinity to cholinergic receptors (e.g., α7-nAChR) using [³H]-epibatidine .
  • Calcium Flux Assays : Measure intracellular Ca²⁺ changes in SH-SY5Y neuroblastoma cells .

Advanced Question: Q. How can structure-activity relationship (SAR) studies guide derivatization to enhance selectivity? Methodological Answer:

  • Substituent Variation : Replace 3-methylthiophene with 4-fluorophenyl to test halogen effects on receptor binding .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors (e.g., sulfone oxygen interactions) .

Stability & Degradation

Basic Question: Q. What conditions are optimal for long-term storage of this compound? Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfone group .

Advanced Question: Q. How can forced degradation studies predict metabolic pathways? Methodological Answer:

  • Oxidative Stressors : Treat with H₂O₂ (3%) to simulate CYP450-mediated sulfone oxidation.
  • LC-MS/MS Analysis : Identify degradation products (e.g., sulfonic acid derivatives) .

Computational Modeling

Advanced Question: Q. What molecular docking protocols validate interactions with serine proteases? Methodological Answer:

  • Protein Preparation : Use AutoDock Tools to add missing residues to PDB 1SGT (thrombin).
  • Docking Parameters : Set grid size 60×60×60 Å, Lamarckian GA (25 runs), and validate with RMSD <2 Å .

Data Interpretation Challenges

Advanced Question: Q. How can conflicting NMR data for diastereomers be resolved? Methodological Answer:

  • NOESY Experiments : Identify through-space correlations (e.g., H-1/H-3 in endo vs. exo conformers) .
  • Dynamic NMR : Analyze temperature-dependent splitting to determine rotational barriers .

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